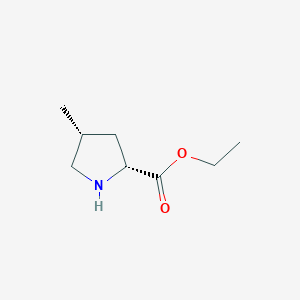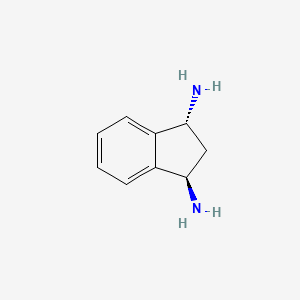
POLY(5-(2/'ETHYLHEXYLOXY)-2-MÉTHOXY-CYAN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(5-(2-ethylhexyloxy)-2-methoxy-cyanoterephthalylidene) (CN-PPV) is an acceptor molecule with low electron energy levels and electron withdrawing groups as substituents. It can be used in the formation of co-assembled ultrathin films for photoelectric applications.
Light emitting conjugated polymer.
Applications De Recherche Scientifique
Modélisation bicolore
Poly(5-(2/'ethylhexyloxy)-2-méthoxy-cyan, également connu sous le nom de MEHPPV, a été utilisé dans la génération de films à motifs bicolores. Ceci est réalisé en partant d'un seul précurseur contenant deux types différents de groupes éliminables {svg_1}. Cette application a un potentiel d'utilisation dans les applications de dispositifs optoélectroniques {svg_2}.
Industries optoélectronique et chimique
Les matériaux composites à base de MEHPPV et de dioxyde de titane sont utilisés dans les industries optoélectronique et chimique {svg_3}. Le comportement des liaisons chimiques dans le composite et l'influence exercée par un additif inorganique sur ses propriétés font l'objet d'une étude {svg_4}.
Spectroscopie infrarouge
Les propriétés physiques des composites sont analysées par spectroscopie IR (infrarouge) {svg_5}. Cette méthode peut fournir des données sur le revêtement fonctionnel d'un solide, l'état des molécules immobilisées ou adsorbées à la surface d'une substance et présentes dans son volume {svg_6}.
Caractéristiques vibratoires
Les matériaux composites organiques à base de MEHPPV et de dioxyde de titane (TiO2) sont examinés pour leurs caractéristiques vibratoires {svg_7}. Cela peut être utile pour résoudre les problèmes technologiques existants {svg_8}.
Alignement orbital
L'alignement orbital aux interfaces MEHPPV à Au et au graphite pyrolytique hautement orienté (HOPG) a été étudié à l'aide de spectroscopies de photoémission X et ultraviolette {svg_9}.
Processus photovoltaïques
Les matériaux composites pour les processus photovoltaïques présentent un intérêt particulier {svg_10}. La matrice polymère correctement choisie d'un composite peut tirer parti des propriétés utiles de plusieurs semi-conducteurs organiques ou inorganiques {svg_11}.
Mécanisme D'action
Target of Action
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN, also known as MEH-PPV, is a type of conjugated polymer . Its primary targets are the electronic and optical properties of materials in which it is incorporated. It is used in applications such as organic light-emitting devices (OLEDs), solar energy conversion, thin-film transistors, and chemical sensors .
Mode of Action
MEH-PPV interacts with its targets by influencing the electronic and optical properties of the material. It has a band gap of 2.3 eV , which allows it to absorb and emit light in the visible spectrum. The polymer’s highest occupied molecular orbital (HOMO) is -5.3 eV, and its lowest unoccupied molecular orbital (LUMO) is -3 eV . These properties make MEH-PPV an effective semiconductor.
Biochemical Pathways
When MEH-PPV absorbs light, it can transfer energy within its structure, leading to the emission of light . This process is crucial in applications like OLEDs and solar cells.
Pharmacokinetics
Its solubility, molecular weight, and stability are important factors that influence its behavior in different environments .
Result of Action
The result of MEH-PPV’s action is the alteration of the optical and electronic properties of the material it is incorporated into. For example, in OLEDs, MEH-PPV can contribute to the device’s color, luminance, and efficiency . In solar cells, it can influence the device’s short-circuit current density, open-circuit voltage, fill factor, and power conversion efficiency .
Action Environment
The action of MEH-PPV can be influenced by environmental factors such as temperature and the presence of other materials. For instance, the photoluminescence spectrum of MEH-PPV is temperature independent in the range from T = 5 K to 180 K . Additionally, the introduction of other materials, like titanium dioxide, into the polymer matrix can influence the properties of the composite .
Orientations Futures
Analyse Biochimique
Biochemical Properties
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) plays a significant role in biochemical reactions due to its electron-withdrawing groups and low electron energy levels . It interacts with various enzymes, proteins, and other biomolecules, primarily through electron transfer processes. The polymer’s acceptor properties facilitate its interaction with electron-donating biomolecules, leading to the formation of co-assembled ultrathin films for photoelectric applications . These interactions are crucial for its function in devices like OLEDs and organic solar cells.
Cellular Effects
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The polymer’s interaction with cellular components can lead to changes in cell function, such as altered gene expression and metabolic flux
Molecular Mechanism
The molecular mechanism of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) involves its interaction with biomolecules at the molecular level. The polymer’s electron-withdrawing groups enable it to participate in electron transfer reactions, leading to enzyme inhibition or activation . Additionally, POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) can bind to specific biomolecules, altering their function and leading to changes in gene expression . These molecular interactions are critical for the polymer’s function in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) can change over time. The polymer’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) maintains its stability over extended periods, making it suitable for long-term applications in devices like OLEDs and organic solar cells
Dosage Effects in Animal Models
The effects of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) vary with different dosages in animal models. At low doses, the polymer may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) can cause toxic or adverse effects, including cellular damage and disrupted metabolic pathways . Understanding the dosage effects is crucial for determining the polymer’s safety and efficacy in biomedical applications.
Metabolic Pathways
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The polymer’s electron-withdrawing groups enable it to participate in redox reactions, influencing the overall metabolic activity of cells
Transport and Distribution
The transport and distribution of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) within cells and tissues are critical for its function. The polymer interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are crucial for the polymer’s effectiveness in applications like drug delivery and tissue engineering .
Subcellular Localization
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) exhibits specific subcellular localization, which affects its activity and function. The polymer’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) is essential for optimizing its function in various applications, including biomedical devices and metabolic engineering .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) involves the polymerization of monomers containing 5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene units.", "Starting Materials": [ "5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene", "Diethyl ether", "Anhydrous sodium sulfate", "N,N-dimethylformamide", "2,2'-azobis(isobutyronitrile)" ], "Reaction": [ "Drying of anhydrous sodium sulfate in an oven at 200°C", "Cooling of the dried anhydrous sodium sulfate to room temperature", "Addition of 5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene to the dried anhydrous sodium sulfate", "Addition of diethyl ether to the mixture and stirring for 30 minutes", "Filtration of the mixture to remove any undissolved anhydrous sodium sulfate", "Addition of N,N-dimethylformamide to the filtrate", "Addition of 2,2'-azobis(isobutyronitrile) to the solution", "Heating the solution to 70°C and stirring for 24 hours to initiate polymerization", "Cooling of the reaction mixture to room temperature", "Precipitation of the polymer by adding the reaction mixture to a large excess of methanol", "Filtration, washing, and drying of the polymer to obtain POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN)" ] } | |
Numéro CAS |
194292-84-7 |
Formule moléculaire |
(C36H46N2O4)n |
Poids moléculaire |
0 |
Synonymes |
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN& |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





